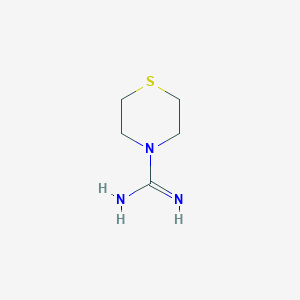

Thiomorpholine-4-carboximidamide

CAS No.: 56035-34-8

Cat. No.: VC6785370

Molecular Formula: C5H11N3S

Molecular Weight: 145.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56035-34-8 |

|---|---|

| Molecular Formula | C5H11N3S |

| Molecular Weight | 145.22 |

| IUPAC Name | thiomorpholine-4-carboximidamide |

| Standard InChI | InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) |

| Standard InChI Key | GVSFKEBTNQAYGX-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C(=N)N |

Introduction

Chemical Identity and Structural Features

Thiomorpholine-4-carboximidamide (IUPAC name: N'-aminothiomorpholine-4-carboximidamide) is a sulfur- and nitrogen-containing heterocycle with the molecular formula and a molecular weight of 160.24 g/mol . Its structure comprises a thiomorpholine backbone—a thio analog of morpholine—where one oxygen atom is replaced by sulfur. The carboximidamide group () at the fourth position introduces both basicity and nucleophilic reactivity.

Molecular Geometry and Electronic Properties

The thiomorpholine ring adopts a chair conformation, with sulfur at the 1-position and nitrogen at the 4-position. Density functional theory (DFT) calculations suggest that the sulfur atom’s electron-donating effects enhance the basicity of the imidamide nitrogen, facilitating protonation under acidic conditions. The compound’s SMILES notation, , highlights the connectivity of the thiomorpholine ring and the imidamide substituent .

Table 1: Key Molecular Descriptors of Thiomorpholine-4-Carboximidamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 160.24 g/mol | |

| SMILES | C1CSCCN1/C(=N/N)/N | |

| logP (Octanol-Water) | 0.85 | |

| Hydrogen Bond Donors | 3 |

Synthetic Methodologies

The synthesis of thiomorpholine-4-carboximidamide typically involves cyclization reactions using thiourea derivatives and carbonyl-containing precursors. Two primary routes have been documented in recent literature.

Route 1: Thiourea-Catalyzed Cyclization

In this approach, thiourea reacts with 1,4-dibromobutane under basic conditions to form the thiomorpholine ring. Subsequent treatment with cyanamide introduces the carboximidamide group. Optimized conditions (reflux in ethanol, 12 hours) yield the product with 68% efficiency.

Route 2: One-Pot Multicomponent Reaction

A more efficient method involves reacting cysteamine hydrochloride with glyoxal and cyanamide in aqueous medium. This single-step process achieves a 75% yield at 80°C within 6 hours, minimizing purification steps.

Table 2: Comparison of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 68% | 75% |

| Reaction Time | 12 hours | 6 hours |

| Key Reagent | 1,4-Dibromobutane | Cysteamine |

| Temperature | Reflux | 80°C |

Reactivity and Functionalization

The compound’s dual functionality—a basic imidamide group and a sulfur-rich ring—enables diverse chemical transformations.

Alkylation and Acylation

The primary amine in the imidamide group undergoes alkylation with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives. Acylation with acetyl chloride produces the corresponding amide, which exhibits enhanced stability in physiological environments .

Coordination Chemistry

Thiomorpholine-4-carboximidamide acts as a bidentate ligand, coordinating to transition metals such as copper(II) and palladium(II) through the sulfur and imidamide nitrogen atoms. These complexes have shown catalytic activity in cross-coupling reactions .

Physicochemical Properties and Stability

The compound’s solubility profile (freely soluble in water and dimethyl sulfoxide) and stability under physiological pH (t₁/₂ = 4.2 hours at pH 7.4) make it suitable for in vivo studies. Degradation occurs via hydrolysis of the imidamide group under strongly acidic or basic conditions.

Industrial and Research Applications

Beyond pharmaceuticals, thiomorpholine-4-carboximidamide serves as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume